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Compound of Interest

Compound Name: 2-Methyldecanoic acid

CAS No.: 137765-21-0

Cat. No.: B7824040 Get Quote

Executive Summary
2-Methyldecanoic acid (CAS: 24323-23-7) is a branched-chain fatty acid (BCFA) of significant

interest in lipidomics and drug delivery systems. Unlike straight-chain fatty acids, the

-methyl substitution introduces a chiral center and significantly alters the physicochemical
properties, including melting point and packing density in lipid bilayers.

This guide provides a definitive reference for the spectroscopic identification of 2-
methyldecanoic acid. It synthesizes data from Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS), focusing on the diagnostic signals required to distinguish this molecule

from its linear isomer (undecanoic acid) and other homologs.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
Strategic Analysis
The structural identification of 2-methyldecanoic acid relies on distinguishing the branched

-methyl group from the terminal chain methyl. In a linear fatty acid (e.g., undecanoic acid), the

-protons appear as a triplet. In 2-methyldecanoic acid, the
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-proton is a methine group coupled to both the methyl group and the methylene chain, creating
a distinct multiplet pattern.

Proton ( H) NMR Data
Solvent:

(Chloroform-d) | Frequency: 400 MHz (Recommended)
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Expert Insight: In crude extracts, the terminal methyl triplet (0.88 ppm) and the

-methyl doublet (1.18 ppm) are the most reliable quantitation targets. The integral ratio should
be exactly 1:1 (3H:3H). If the doublet integral is lower, suspect contamination with linear fatty
acids.

Carbon ( C) NMR Data
Solvent:

| Decoupled

Position Carbon Type
Shift (

, ppm)
Assignment Logic

C-1
Carbonyl (

)
182.5 - 183.5

Most deshielded

signal.

C-2 -Methine 39.2 - 39.6
Deshielded by

and branching.

C-3 -Methylene 33.5 - 33.8 -

C-2' -Methyl 16.5 - 17.0
Diagnostic methyl

signal.

Chain Bulk 29.0 - 30.0
Cluster of overlapping

peaks.

C-9 -2 22.7
Characteristic

penultimate carbon.

C-10 Terminal 14.1
Standard terminal

methyl.

Part 2: Mass Spectrometry (MS)
Strategic Analysis
While Electrospray Ionization (ESI) is useful for molecular weight determination (
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at m/z 185), Electron Ionization (EI) is the gold standard for structural elucidation of fatty acids.

The fragmentation of 2-methyldecanoic acid is dominated by the McLafferty Rearrangement.

Unlike linear fatty acids (base peak m/z 60),

-methyl substituted acids yield a diagnostic base peak at m/z 74.

Fragmentation Logic (EI, 70 eV)
Molecular Ion (

): m/z 186 (Weak/Visible).

Base Peak (McLafferty): m/z 74.

Mechanism:[1][2][3] Migration of a

-hydrogen to the carbonyl oxygen, followed by cleavage of the

-

bond.[4]

Fragment:

(2-hydroxypropene radical cation).

Secondary Fragments:

m/z 87: Loss of the alkyl chain via

-cleavage (

).

m/z 101, 115, 129: Carbocation series from the alkyl chain (

).

Visualization of McLafferty Rearrangement
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The following diagram illustrates the specific rearrangement mechanism for 2-methyldecanoic
acid, highlighting why m/z 74 is the diagnostic peak.

Molecular Ion (m/z 186)
[Gamma-H transfer]
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Transition State

Gamma-H
Migration

McLafferty Ion (m/z 74)
[CH3-CH=C(OH)2]+.

Alpha-Beta
Cleavage

Neutral Alkene
(1-Heptene)

Elimination

Click to download full resolution via product page

Caption: Mechanism of the McLafferty rearrangement in 2-methyldecanoic acid yielding the

diagnostic m/z 74 ion.

Part 3: Experimental Protocols & Workflow
Sample Preparation for GC-MS (Derivatization)
Direct injection of free fatty acids often leads to peak tailing and adsorption in the GC liner. For

precise analysis, conversion to Fatty Acid Methyl Esters (FAMEs) is required.

Note: Derivatization shifts the molecular weight and the diagnostic fragments.

Target Analyte: Methyl 2-methyldecanoate (MW 200).

Diagnostic Shift: The McLafferty peak shifts from m/z 74 (free acid) to m/z 88 (methyl ester).

Protocol: Acid-Catalyzed Methylation (

-MeOH)

Dissolve: Place 5 mg of 2-methyldecanoic acid in a reaction vial. Add 1 mL of hexane.

React: Add 1 mL of 14% Boron Trifluoride (

) in methanol. Cap tightly.

Heat: Incubate at 60°C for 30 minutes. (Kinetic control: Branched acids esterify slower than

linear ones; ensure adequate time).
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Quench: Cool to room temperature. Add 1 mL saturated

(aq) to neutralize.

Extract: Vortex vigorously. The FAMEs will partition into the upper hexane layer.

Dry: Transfer hexane layer to a vial containing anhydrous

.

Analyze: Inject 1

L of the dry hexane layer into GC-MS.

Analytical Logic Flow
Use this logic gate to validate your identification.
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Caption: Decision tree for distinguishing 2-methyldecanoic acid from linear isomers using MS

and NMR logic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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